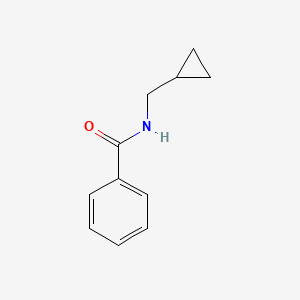

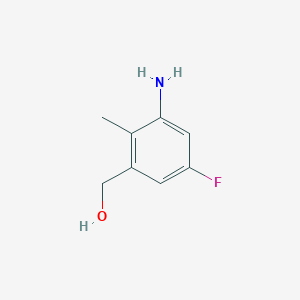

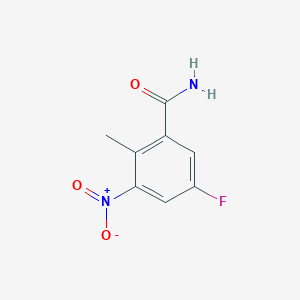

(3-amino-5-fluoro-2-methylphenyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-amino-5-fluoro-2-methylphenyl)methanol, also known as 3-amino-5-fluoromethylphenol or 5-fluoro-2-methyl-3-aminophenol, is a synthetic compound derived from the reaction of 5-fluoro-2-methylphenol with ammonia. It is a white crystalline solid with a melting point of 173-174°C. The compound has a variety of applications in scientific research, including as a reagent for the synthesis of other compounds and as an inhibitor of enzymes.

Aplicaciones Científicas De Investigación

((3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenyl)methanol is used as a reagent in the synthesis of other compounds, such as 3-amino-2-fluorobenzoic acid and (3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenol. It is also used as an inhibitor of enzymes, such as phosphodiesterase 4 and monoamine oxidase. In addition, it has been used as a ligand in the synthesis of heterocyclic compounds.

Mecanismo De Acción

((3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenyl)methanol acts as an inhibitor of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its reaction and thus inhibits its activity. It has been shown to have a competitive inhibition of phosphodiesterase 4, meaning that it binds to the active site of the enzyme and competes with the substrate for binding.

Biochemical and Physiological Effects

((3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenyl)methanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of phosphodiesterase 4, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). In addition, it has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using ((3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenyl)methanol in laboratory experiments is its low cost and availability. It is a relatively inexpensive reagent and is widely available from chemical suppliers. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound and can be degraded by light and heat. In addition, it is not soluble in organic solvents and must be used in aqueous solutions.

Direcciones Futuras

Given the wide range of potential applications of ((3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenyl)methanol, there are a number of future directions for research. These include further studies on its mechanism of action, its effects on other enzymes, and its use as a ligand in the synthesis of heterocyclic compounds. In addition, further studies could be conducted to investigate its potential therapeutic applications, such as its use as an inhibitor of enzymes involved in the breakdown of neurotransmitters. Finally, further studies could be conducted to investigate the potential toxic effects of this compound.

Métodos De Síntesis

The synthesis of ((3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenyl)methanol is a two-step process. In the first step, 5-fluoro-2-methylphenol is reacted with ammonia in an aqueous solution in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces the intermediate compound (3-amino-5-fluoro-2-methylphenyl)methanoluoromethylphenol. In the second step, the intermediate compound is reacted with aqueous sulfuric acid to produce ((3-amino-5-fluoro-2-methylphenyl)methanoluoro-2-methylphenyl)methanol as the final product.

Propiedades

IUPAC Name |

(3-amino-5-fluoro-2-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCNLQUUYILMLPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B6600216.png)

![5-methyl-N-[(1r,3r)-3-aminocyclobutyl]thiophene-2-sulfonamide hydrochloride](/img/structure/B6600217.png)

methanone](/img/structure/B6600228.png)

![8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one](/img/structure/B6600252.png)